molecular formula C20H25FN2O5S2 B2521083 4-ethoxy-3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1172437-53-4

4-ethoxy-3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No. B2521083
CAS RN: 1172437-53-4
M. Wt: 456.55
InChI Key: ZESXFHCJYOIHTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives has been a topic of interest due to their potential biological activities. In the first paper, a series of new benzenesulfonamides were synthesized starting from substituted benzaldehydes. The key intermediates were prepared with various substituents, including fluorine, which is relevant to the compound . The synthesis involved the use of 4-hydrazinobenzenesulfonamide, indicating a step that could potentially be adapted for the synthesis of 4-ethoxy-3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of a fluorine atom, as seen in the second paper, can significantly affect the potency and selectivity of these compounds. The introduction of fluorine preserved COX-2 potency and increased COX1/COX-2 selectivity in the case of COX-2 inhibitors. This suggests that the fluorine atom in the compound of interest may play a critical role in its biological activity .

Chemical Reactions Analysis

The chemical reactions involving sulfonamide derivatives can lead to various biological activities. The first paper indicates that the synthesized compounds showed cytotoxicity and potential as carbonic anhydrase inhibitors. The introduction of different substituents can lead to a variety of biological activities, which may include interactions with different enzymes or receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, stability, and reactivity. For example, the introduction of a fluorine atom can enhance the selectivity of a compound, as seen in the second paper, which could also influence its physical properties like binding affinity and metabolic stability . The tetrahydroisoquinoline derivatives in the third paper, containing a benzenesulfonamide moiety, showed potent and selective activity as human beta3 adrenergic receptor agonists, indicating that the structural features of these compounds are critical for their selective biological activity .

Scientific Research Applications

Chemical Synthesis and Characterization

Sulfonamide compounds are widely utilized in chemical synthesis, offering versatile applications due to their unique properties. For example, Gliquidone and similar compounds demonstrate significant interactions leading to the formation of hydrogen-bonded chains, which are crucial in understanding molecular conformation and assembly (Gelbrich, Haddow, & Griesser, 2011). These properties can be instrumental in designing compounds with specific molecular arrangements for pharmaceutical applications.

Fluorescent Probes for Metal Ions

Sulfonamide derivatives are also explored for their potential as fluorescent probes for metal ions, significantly enhancing the study of intracellular metal ions like zinc. The development of caged compounds that react with zinc ions to increase fluorescence emission demonstrates the applicability of such compounds in biological imaging and sensing applications (Aoki et al., 2008).

Pharmaceutical Applications

The sulfonamide moiety is pivotal in the development of pharmaceuticals, with several derivatives being synthesized for their anti-cancer, antimicrobial, and enzyme inhibitory activities. For instance, sulfonamide derivatives have shown promise in activating pro-apoptotic genes and inhibiting cancer cell proliferation through the modulation of p38/ERK phosphorylation (Cumaoğlu et al., 2015). These findings highlight the therapeutic potential of sulfonamide compounds in oncology.

Analytical Chemistry

In analytical chemistry, sulfonamide-based reagents are used for the fluorescence derivatization of alcohols, enabling their detection and quantification in various matrices. This application is essential for developing sensitive and selective analytical methods for alcohol compounds (Yoshida, Moriyama, & Taniguchi, 1992).

properties

IUPAC Name

4-ethoxy-3-fluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O5S2/c1-3-12-29(24,25)23-11-5-6-15-7-8-16(13-19(15)23)22-30(26,27)17-9-10-20(28-4-2)18(21)14-17/h7-10,13-14,22H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESXFHCJYOIHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

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